molecular formula C15H21FN2O B7544434 N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide

N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide

Cat. No. B7544434
M. Wt: 264.34 g/mol
InChI Key: WDJSOBICEJZHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide, also known as FUB-EMB, is a synthetic cannabinoid that has been gaining popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids and is classified as a Schedule I substance in the United States. The purpose of

Mechanism of Action

N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system is involved in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. By activating these receptors, N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide can modulate the activity of the endocannabinoid system and produce various effects on the body.
Biochemical and Physiological Effects:
N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory activity, sedation, and anxiolysis. N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide has also been shown to alter the expression of various genes and proteins involved in the endocannabinoid system and other physiological processes.

Advantages and Limitations for Lab Experiments

N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide is also highly lipophilic and can bind to non-target proteins, which can complicate interpretation of research results. Additionally, the potential for abuse and addiction associated with synthetic cannabinoids must be taken into consideration when using N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide in research studies.

Future Directions

There are several future directions for research on N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide. One area of interest is its potential as a treatment for chronic pain and other conditions. Further studies are needed to investigate the safety and efficacy of N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide in humans and to determine the optimal dosage and administration route. Additionally, more research is needed to elucidate the mechanisms underlying the effects of N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide on the endocannabinoid system and other physiological processes. Finally, the potential for abuse and addiction associated with synthetic cannabinoids must be further investigated to ensure safe use of N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide in research and clinical settings.
Conclusion:
N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide is a synthetic cannabinoid that has shown promise as a potential treatment for various conditions. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the endocannabinoid system and its role in various physiological processes. However, the potential for abuse and addiction associated with synthetic cannabinoids must be carefully considered when using N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide in research studies. Further research is needed to fully understand the therapeutic potential and limitations of this compound.

Synthesis Methods

The synthesis of N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with N-methylpiperidine, followed by the addition of ethylmagnesium bromide to form N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide. This process requires specific reagents and conditions, and the purity of the final product is critical for accurate research results.

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide has been used in various scientific research studies to investigate its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models, and it has been suggested as a potential treatment for chronic pain, anxiety disorders, and other conditions. N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide has also been used in studies to investigate the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-3-18-9-7-14(8-10-18)17(2)15(19)12-5-4-6-13(16)11-12/h4-6,11,14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJSOBICEJZHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)-3-fluoro-N-methylbenzamide

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